molecular formula C4H5Br B13981918 Cyclopropane, 1-bromo-2-methylene- CAS No. 90246-24-5

Cyclopropane, 1-bromo-2-methylene-

Cat. No.: B13981918
CAS No.: 90246-24-5
M. Wt: 132.99 g/mol
InChI Key: JCRQQQUHRPKCRV-UHFFFAOYSA-N
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Description

Cyclopropane, 1-bromo-2-methylene- is a compound that belongs to the class of cyclopropanes, which are cyclic hydrocarbons with a three-membered ring structure. This compound is characterized by the presence of a bromine atom and a methylene group attached to the cyclopropane ring. Cyclopropanes are known for their unique chemical properties due to the ring strain associated with their small ring size.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclopropane, 1-bromo-2-methylene- can be achieved through various methods. One common approach involves the reaction of α-bromoketones or aldehydes with ethyl cyanoacetate or malononitrile in the presence of cyanogen bromide (BrCN) and triethylamine (Et3N). This reaction typically yields the desired product in excellent yields within a short reaction time .

Industrial Production Methods

Industrial production methods for cyclopropane, 1-bromo-2-methylene- are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

Cyclopropane, 1-bromo-2-methylene- undergoes various types of chemical reactions, including substitution, addition, and elimination reactions. The presence of the bromine atom makes it susceptible to nucleophilic substitution reactions, while the methylene group can participate in addition reactions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-). These reactions typically occur under basic conditions.

    Addition Reactions: Reagents such as hydrogen halides (HX) or halogens (X2) can be used to add across the double bond of the methylene group.

    Elimination Reactions: Strong bases such as potassium tert-butoxide (t-BuOK) can induce elimination reactions to form alkenes.

Major Products Formed

    Substitution Reactions: The major products are typically substituted cyclopropanes where the bromine atom is replaced by the nucleophile.

    Addition Reactions: The major products are haloalkanes formed by the addition of halogens or hydrogen halides to the methylene group.

    Elimination Reactions: The major products are alkenes formed by the elimination of hydrogen bromide (HBr).

Mechanism of Action

The mechanism of action of cyclopropane, 1-bromo-2-methylene- involves its reactivity due to the ring strain and the presence of reactive functional groups. The bromine atom can act as a leaving group in substitution reactions, while the methylene group can participate in addition reactions. The molecular targets and pathways involved depend on the specific reactions and applications of the compound.

Comparison with Similar Compounds

Cyclopropane, 1-bromo-2-methylene- can be compared with other similar compounds such as:

    Cyclopropane, 1-chloro-2-methylene-: Similar in structure but with a chlorine atom instead of bromine. It exhibits similar reactivity but with different reaction rates and conditions.

    Cyclopropane, 1-iodo-2-methylene-: Contains an iodine atom, which is a better leaving group than bromine, leading to faster substitution reactions.

    Cyclopropane, 1-bromo-2-ethyl-: Contains an ethyl group instead of a methylene group, resulting in different reactivity and applications.

The uniqueness of cyclopropane, 1-bromo-2-methylene- lies in its combination of a bromine atom and a methylene group, which provides a balance of reactivity and stability for various chemical transformations.

Properties

IUPAC Name

1-bromo-2-methylidenecyclopropane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5Br/c1-3-2-4(3)5/h4H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCRQQQUHRPKCRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CC1Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00444243
Record name Cyclopropane, 1-bromo-2-methylene-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00444243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90246-24-5
Record name Cyclopropane, 1-bromo-2-methylene-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00444243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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